Product packaging for Monopropyl Phthalate-d4(Cat. No.:CAS No. 1795020-91-5)

Monopropyl Phthalate-d4

Cat. No.: B586085
CAS No.: 1795020-91-5
M. Wt: 212.237
InChI Key: NFOQRIXSEYVCJP-LNFUJOGGSA-N
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Description

Monopropyl Phthalate-d4 (CAS 1795020-91-5) is a deuterium-labeled stable isotope of monopropyl phthalate, a metabolite of propyl-containing phthalate esters. With a molecular formula of C11H8D4O4 and a molecular weight of 212.24 g/mol, this compound serves as a critical internal standard in quantitative analytical methods. Its primary research application is in the field of exposure assessment, where it is used in the absolute quantification of phthalate metabolites via advanced techniques like solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) employing the isotope dilution method . Phthalates are widely used plasticizers known to act as endocrine disruptors, and studying their metabolites is essential for understanding population-level exposure through wastewater-based epidemiology or biomonitoring . As a labeled analog, this compound enables precise and accurate tracking of its non-labeled counterpart, helping to identify and quantify exposure to specific plasticizers. Furthermore, this compound is used in mechanistic studies to investigate the role of peroxisome proliferator-activated receptors (PPAR) in mediating the effects of phthalates and their metabolites in tissues such as the liver . Research also suggests that certain phthalate metabolites may possess testicular toxicity, making reliable analytical standards vital for toxicological and public health research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1795020-91-5

Molecular Formula

C11H12O4

Molecular Weight

212.237

IUPAC Name

2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D

InChI Key

NFOQRIXSEYVCJP-LNFUJOGGSA-N

SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester;  1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester;  Phthalic Acid-d4 Monopropyl Ester;  Phthalic Acid-d4 Propyl Ester;  Mono-n-propyl phthalate-d4;  NSC 309966-d4; 

Origin of Product

United States

Advanced Analytical Methodologies for Monopropyl Phthalate Quantification Utilizing Monopropyl Phthalate D4

Sample Preparation Techniques for Monopropyl Phthalate-d4 Integration

The accurate quantification of phthalate (B1215562) metabolites is highly dependent on robust sample preparation techniques. The integration of this compound as an internal standard at the beginning of this process is a cornerstone of reliable analytical methods.

Extraction Protocols for Complex Biological Matrices (e.g., Urine, Serum, Plasma)

The analysis of phthalate metabolites in biological matrices like urine, serum, and plasma necessitates efficient extraction protocols to isolate the analytes from complex sample components. oup.comresearchgate.net this compound is typically introduced into the sample prior to extraction to account for any loss of the target analyte during sample processing. oup.comsci-hub.se

Solid-phase extraction (SPE) is a widely employed technique. oup.comchromatographyonline.com For instance, in the analysis of human urine, samples are often first subjected to enzymatic hydrolysis, after which they are loaded onto an SPE cartridge, such as an Oasis HLB cartridge. sci-hub.se The cartridge is then washed to remove interfering substances, and the analytes, along with the internal standard, are eluted with an organic solvent like acetonitrile (B52724). sci-hub.se

Another common method is liquid-liquid extraction (LLE). While specific protocols may vary, the general principle involves the extraction of the analytes from the aqueous biological fluid into an immiscible organic solvent.

Dispersive liquid-liquid microextraction (DLLME) and air-assisted liquid-liquid microextraction (AALLME) have also been utilized for the extraction of phthalate metabolites from urine, offering advantages such as lower solvent consumption and shorter extraction times. brjac.com.br

A summary of extraction techniques for biological matrices is presented below:

MatrixExtraction TechniqueKey StepsReference
Urine, Serum, Seminal PlasmaSolid-Phase Extraction (SPE)Enzymatic deconjugation, loading onto SPE cartridge, washing, and elution. oup.comchromatographyonline.com
UrineAir-Assisted Dispersive Liquid-Liquid Microextraction (AADLLME)pH adjustment, rapid injection of dispersive and extraction solvents, centrifugation, and redissolution of the sedimented phase. brjac.com.br
Rat PlasmaProtein PrecipitationAddition of acetonitrile containing the internal standard, vortexing, and centrifugation. nih.gov

Extraction Protocols for Environmental Matrices (e.g., Water, Dust, Sediment)

Environmental matrices present their own unique challenges for phthalate analysis due to the varied nature of the sample composition. mdpi.comresearchgate.net The use of this compound as an internal standard is crucial for achieving accurate results in these complex samples.

For water samples, SPE is a common extraction method. ifremer.fr The water sample, spiked with the internal standard, is passed through an SPE cartridge, which retains the phthalates. ifremer.fr These are then eluted with a suitable solvent. ifremer.fr

In the case of solid matrices like dust and sediment, solvent extraction techniques are typically employed. mdpi.comsfu.ca Ultrasonic-assisted extraction (UAE) is one such method used for sediment samples, followed by cleanup steps to remove interfering co-extractives. mdpi.com

The following table summarizes extraction protocols for environmental matrices:

MatrixExtraction TechniqueKey StepsReference
WaterSolid-Phase Extraction (SPE)Spiking with internal standards, percolation through a conditioned cartridge, washing, and elution. ifremer.fr
SedimentUltrasonic-Assisted Extraction (UAE)Sonication of the sample with an extraction solvent, followed by cleanup and analysis. mdpi.com
Suspended Particulate MatterSolvent ExtractionSpiking of sterilized sediments with a solution of analytes and internal standards, followed by extraction. sfu.ca

Enzymatic Hydrolysis for Deconjugation of Phthalate Metabolites

In biological systems, phthalate metabolites are often conjugated with glucuronic acid, forming glucuronides. oup.comcdc.gov To quantify the total concentration of these metabolites, an enzymatic hydrolysis step is necessary to cleave the glucuronide conjugate and release the free monoester. oup.comchromatographyonline.comresearchgate.netresearchgate.net This is typically achieved by treating the sample with a β-glucuronidase enzyme, often from E. coli K12, in a buffered solution at an optimal pH and temperature. sci-hub.sebrjac.com.br this compound is added before this step to undergo the same process as the native analytes, thus correcting for any inefficiencies in the hydrolysis reaction. oup.com

Derivatization Strategies for Enhanced Chromatographic Performance

While many modern analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can directly analyze phthalate monoesters, derivatization is sometimes employed, particularly for gas chromatography (GC) analysis. researchgate.net Derivatization can improve the volatility and thermal stability of the analytes, leading to better chromatographic peak shape and sensitivity. nih.gov However, recent advancements have also focused on developing GC-MS methods that can analyze phthalate metabolites without the need for derivatization, simplifying the analytical procedure. nih.govfrontiersin.org

Internal Standard Addition and Equilibration Methodologies

The cornerstone of accurate quantification using isotope dilution mass spectrometry is the addition of a known amount of an isotopically labeled internal standard, such as this compound, to every sample, calibrator, and quality control sample. chromatographyonline.comresearchgate.netuib.es The internal standard is added at the earliest possible stage of the sample preparation process to ensure it is subjected to the same experimental conditions as the analyte of interest. oup.com This allows it to compensate for variations in extraction efficiency, matrix effects, and instrumental response. mdpi.com

After addition, the sample is typically vortexed and allowed to equilibrate to ensure a homogenous distribution of the internal standard within the sample matrix before proceeding with extraction. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the target phthalate metabolites from other components in the sample extract prior to detection.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the most common analytical platform for the quantification of phthalate metabolites. chromatographyonline.comgovst.edu Reversed-phase chromatography is typically used, with C18 columns being a popular choice. chromatographyonline.comgovst.edu A gradient elution using a mobile phase consisting of an aqueous component (often with a modifier like acetic or formic acid) and an organic solvent (such as acetonitrile or methanol) is employed to achieve separation of the various phthalate monoesters. chromatographyonline.comnih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of phthalates. nih.gov It offers high-resolution separation, which is beneficial for complex environmental samples. researchgate.net The choice of GC column and temperature programming is optimized to achieve the desired separation. nih.gov

The table below provides an overview of chromatographic conditions used in the analysis of phthalate metabolites:

TechniqueColumnMobile Phase/Carrier GasDetectionReference
HPLC-MS/MSC18Gradient of water and acetonitrile with 0.1% acetic acid.Electrospray Ionization (ESI) in negative mode. chromatographyonline.com
UPLC-MS/MSC18Gradient of water and acetonitrile with 0.02% acetic acid.Electrospray Ionization (ESI) in negative mode. nih.gov
GC-MS-HeliumMass Spectrometry (Scan and Selected Ion Monitoring) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of phthalate metabolites. While many methods for monoalkyl phthalates, including MPP, involve a derivatization step to increase volatility and improve chromatographic peak shape, recent advancements have aimed to eliminate this step. nih.gov GC-MS methods have been developed for the determination of phthalates in various matrices, including wine and environmental samples. nih.govoregonstate.eduoiv.int For instance, a GC-MS method for analyzing 31 plasticizers, without derivatization, has been established for matrices like silicon wristbands. oregonstate.edu

The use of deuterated internal standards, such as this compound, is a cornerstone of these methods, particularly in isotope dilution GC/MS, to ensure accuracy by correcting for analytical variability. epa.gov In Selected Ion Monitoring (SIM) mode, specific ions for the analyte and its deuterated standard are monitored to enhance sensitivity and selectivity. oregonstate.eduoiv.int

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for analyzing phthalate monoesters due to its high selectivity, sensitivity, and the ability to analyze these polar compounds without derivatization. chromatographyonline.comresearchgate.net This technique is widely applied for the quantification of phthalate metabolites in various biological matrices, including urine, serum, and plasma. chromatographyonline.comresearchgate.netscience.gov

The use of deuterated internal standards like this compound is integral to these methods. acs.org For example, in the analysis of human urine, an LC-MS/MS method was developed for the simultaneous detection of four phthalate monoesters, where the use of internal standards helped to ensure accuracy and precision with a relatively short chromatographic run time of 12 minutes. chromatographyonline.com Similarly, a method for determining MEHP and DEHP in serum employed stable-isotope-labeled internal standards to achieve reliable results. researchgate.net The high selectivity of LC-MS/MS is key to obtaining dependable data from complex biological samples. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Systems in Phthalate Analysis

Ultra-Performance Liquid Chromatography (UPLC) systems, a high-pressure evolution of HPLC, offer significant advantages for phthalate analysis, including shorter run times, narrower peaks, and higher sample throughput. researchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used to quantify phthalate metabolites in various matrices. researchgate.netnih.gov

A UPLC-MS/MS method was developed and validated for the quantification of monobutyl phthalate (MBP) in rat plasma and other tissues, using MBP-d4 as an internal standard. nih.gov This method demonstrated excellent linearity, accuracy, and precision over a defined concentration range. nih.gov The use of UPLC allows for rapid gradient elution, significantly reducing analysis time while maintaining robust separation. nih.gov Another study utilized UPLC-MS/MS for the direct analysis of phthalate biomarkers in urine, highlighting the system's sensitivity and efficiency. researchgate.net The instrumental analysis was performed with a Waters Acquity UPLC system coupled to a tandem mass spectrometer, achieving low limits of quantification. researchgate.netnih.gov

Optimization of Chromatographic Parameters for this compound Analysis

Optimizing chromatographic parameters is critical for achieving accurate and reliable quantification of this compound and its corresponding analyte. Key parameters include the choice of the analytical column, mobile phase composition, gradient elution program, and flow rate.

For LC-based methods, reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used. acs.orgnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as acetic acid or formic acid to improve ionization efficiency and peak shape. acs.orgnih.gov Gradient elution is employed to effectively separate analytes with different polarities within a reasonable timeframe. chromatographyonline.comnih.gov For instance, a gradient program might start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute more hydrophobic compounds. nih.gov The flow rate is optimized to ensure sharp peaks and good separation. nih.gov The optimization process often involves evaluating different mobile phase modifiers and column types to achieve the best response and separation for the target analytes. acs.org

Table 1: Example Chromatographic Conditions for Phthalate Metabolite Analysis
ParameterCondition 1 (UPLC-MS/MS) nih.govCondition 2 (LC-MS/MS) chromatographyonline.com
Column Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8-μm)Not specified, but separation achieved
Mobile Phase A Water with 0.02% acetic acidWater with 0.05% acetic acid
Mobile Phase B Acetonitrile with 0.02% acetic acidMethanol with 0.05% acetic acid
Flow Rate 0.5 mL/min0.4 mL/min
Gradient 30% B for 0.5 min, 30-95% B from 0.5-3 min, hold at 95% B for 1 min30% B to 95% B in 7 min, hold at 95% B for 2 min, return to 30% B in 0.1 min, hold for 2.9 min
Injection Volume 5 µL10 µL

Mass Spectrometric Detection and Quantification Principles

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Transitions

Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are highly specific and sensitive tandem mass spectrometry techniques used for quantifying target analytes in complex mixtures. wikipedia.orgproteomics.com.au In SRM/MRM, a specific precursor ion (parent ion) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific product ion (daughter ion) is selected in the third quadrupole (Q3) for detection. researchgate.netsrmatlas.org This process creates a highly specific "transition" (precursor ion → product ion) that significantly reduces background noise and enhances sensitivity. researchgate.net

For the analysis of this compound and its non-labeled form, specific MRM transitions are established. For example, in a UPLC-MS/MS method for monobutyl phthalate (MBP), the MRM transition for MBP was m/z 221 → 77, while for the deuterated internal standard (MBP-d4), it was m/z 225 → 81. nih.gov The selection of optimal precursor and product ions, along with the optimization of collision energy for each transition, is a critical step in method development to maximize signal response. srmatlas.org By monitoring multiple transitions for different analytes simultaneously, MRM allows for the high-throughput quantification of a panel of compounds in a single run. wikipedia.orgresearchgate.net

Table 2: Example MRM Transitions for Phthalate Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Monobutyl Phthalate (MBP)22177 nih.gov
Monobutyl Phthalate-d4 (MBP-d4)22581 nih.gov
Monoethyl Phthalate (MEP)193121 chromatographyonline.com
Monobenzyl Phthalate (MBzP)255121 chromatographyonline.com

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application with this compound

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for quantification. fda.gov The principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the analyte (like this compound) to the sample at the earliest stage of analysis. epa.gov This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen).

Because the labeled standard and the native analyte behave identically during extraction, cleanup, and chromatographic separation, any sample loss or variation in instrument response affects both compounds equally. fda.gov The quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. researchgate.net This ratio is then used to calculate the concentration of the native analyte based on a calibration curve prepared with known amounts of the analyte and the labeled standard.

The use of this compound in IDMS for the quantification of MPP is a prime example of this powerful technique. It effectively compensates for matrix effects, which are common interferences in complex biological and environmental samples, and corrects for variations in extraction efficiency and instrument performance, leading to highly reliable and accurate results. acs.org

Ionization Techniques (e.g., Electrospray Ionization, Electron Ionization)

In the quantification of monopropyl phthalate and other phthalate metabolites, the choice of ionization technique is critical and is typically dictated by the preceding chromatographic method, either liquid chromatography (LC) or gas chromatography (GC).

Electrospray Ionization (ESI): This soft ionization technique is prevalently coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of phthalate monoesters. cdc.govcdc.gov ESI is particularly advantageous for these compounds as it typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation, which enhances selectivity and sensitivity when coupled with tandem mass spectrometry (MS/MS). dphen1.com For instance, in methods analyzing various phthalate metabolites, including those where this compound (mPrP-d4) is used as an internal standard, ESI is operated in the negative ion mode. brjac.com.br This approach, often referred to as HPLC-ESI-MS/MS, is a cornerstone for biomonitoring studies due to its high selectivity and ability to detect metabolites at very low concentrations in complex biological matrices like urine. cdc.govcdc.gov

Electron Ionization (EI): When gas chromatography is the separation method of choice, Electron Ionization is the most frequently employed ionization technique. nih.gov EI is a more energetic process that results in extensive fragmentation of the analyte molecule. While this can make analysis of thermally unstable parent compounds challenging, it produces a characteristic fragmentation pattern, or "fingerprint," which is highly reproducible and useful for compound identification. nih.gov Methods have been developed for the analysis of monophthalates using GC-MS with EI, which can sometimes be performed without the need for a derivatization step, simplifying the analytical procedure. nih.gov The distinct mass spectra generated by EI allow for confident identification and quantification, often using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to enhance specificity. oiv.int

Method Validation and Performance Characteristics

The use of this compound as an internal standard is integral to the validation of robust analytical methods for quantifying its non-deuterated analogue, monopropyl phthalate (mPrP).

To ensure accurate quantification, a linear relationship between the instrument response and the concentration of the analyte must be established. In methods utilizing this compound, calibration curves are constructed by plotting the ratio of the peak area of the target analyte (monopropyl phthalate) to the peak area of the internal standard (this compound) against the concentration of the analyte. brjac.com.brnih.gov This ratiometric approach effectively corrects for variations in sample injection volume and instrument response.

Typically, a series of calibration standards are prepared at multiple concentration levels across the expected analytical range. For example, a method for phthalate monoesters used seven concentration levels ranging from 1.00 to 20.0 ng/mL. brjac.com.br The resulting data are fitted using least-squares linear regression. Strong linearity is demonstrated by a high coefficient of determination (R²), which should ideally be greater than 0.99. dphen1.combrjac.com.br In various studies analyzing phthalate metabolites with deuterated internal standards, R² values consistently exceed 0.99, indicating an excellent fit of the data to the linear model. brjac.com.bracs.org

Table 1: Examples of Linearity Assessment in Phthalate Analysis using Deuterated Internal Standards

Analyte(s)Internal Standard(s)Concentration RangeMatrixCoefficient of Determination (R²)Source
15 Phthalate MonoestersmPrP-d4 and other deuterated standards1.00 - 20.0 ng/mLSynthetic Urine> 0.99 brjac.com.br
8 Phthalate MonoestersDeuterated analogs1 - 500 µg/LMethanol0.9986 - 0.9995 acs.org
Monobutyl Phthalate (MBP)MBP-d425 - 5,000 ng/mLRat Plasma≥ 0.99 nih.gov

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The LOD is often calculated based on the standard deviation of the response for blank samples or low-level standards (e.g., 3 times the standard deviation). cdc.gov

Methods that incorporate this compound and other deuterated internal standards achieve the low detection limits necessary for biomonitoring and environmental analysis. For instance, an air-assisted dispersive liquid-liquid microextraction method for 15 phthalate monoesters, which used mPrP-d4 as an internal standard, reported LODs between 0.02 and 0.10 ng/mL. brjac.com.br Another study quantifying monobutyl phthalate (MBP) with MBP-d4 in rat plasma established an LOD of 6.9 ng/mL and a Lower Limit of Quantification (LLOQ) of 25.0 ng/mL. nih.gov These values demonstrate the high sensitivity afforded by these advanced analytical techniques.

Table 2: Examples of LOD and LOQ Values in Phthalate Metabolite Analysis

Analyte(s)Internal Standard(s)MatrixLODLOQ/MQLSource
Phthalate MonoestersmPrP-d4 and othersSynthetic Urine0.02 - 0.10 ng/mLNot Specified brjac.com.br
Monobutyl Phthalate (MBP)MBP-d4Rat Plasma6.9 ng/mL25.0 ng/mL nih.gov
Phthalate MonoestersDeuterated analogsWastewaterNot Specified0.5 - 32 ng/L acs.org
Phthalates (PAEs)Not SpecifiedIndoor Air2.0 - 45.0 ng/m³ (MDL)Not Specified jst.go.jp

MDL: Method Detection Limit; MQL: Method Quantification Limit

Precision measures the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of a measured value to the true value and is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix. The use of a deuterated internal standard like this compound is crucial for achieving high precision and accuracy, as it compensates for analyte loss during sample preparation and extraction. brjac.com.br

Validation studies assess both intra-day precision (repeatability within a single day) and inter-day precision (reproducibility across different days). For a method using mPrP-d4, intra-day and inter-day precision were reported as 1–14% and 2–13% (%RSD), respectively. brjac.com.br The accuracy, determined via recovery experiments, was found to be in the range of 96–112%. brjac.com.br Similarly, a study on wastewater analysis reported recoveries from 76% to 124% with %RSD values between 1.2% and 15%. acs.org These results are well within the typical acceptance criteria for bioanalytical method validation.

Table 3: Summary of Precision, Accuracy, and Recovery Data

ParameterMethodology/MatrixResultSource
Intra-day Precision (%RSD)Phthalate monoesters in synthetic urine1 - 14% brjac.com.br
Inter-day Precision (%RSD)Phthalate monoesters in synthetic urine2 - 13% brjac.com.br
RecoveryPhthalate monoesters in synthetic urine96 - 112% brjac.com.br
Precision (%RSD)Phthalate monoesters in wastewater1.2 - 15% acs.org
RecoveryPhthalate monoesters in wastewater76 - 124% acs.org
RecoveryDBP and DEHP in indoor air adsorbents91.3 - 99.9% jst.go.jp
Reproducibility (%RSD)DBP and DEHP in indoor air adsorbents5.1 - 13.1% jst.go.jp

Complex sample matrices, such as urine, blood, or environmental samples, contain endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer. researchgate.net This phenomenon, known as the matrix effect, can significantly compromise the accuracy and precision of quantification. sigmaaldrich.com

Deuterated internal standards, such as this compound, are the most effective tools to combat matrix effects. nih.govmdpi.com Because these isotope-labeled standards have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute chromatographically and experience the same matrix effects during ionization. sigmaaldrich.com By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement affecting the analyte is mirrored in the internal standard, and the ratio remains constant, thus providing accurate quantification. sigmaaldrich.com Studies explicitly recommend using deuterated standards to correct for potential errors during sample preparation and to mitigate matrix effects. jst.go.jpmdpi.com

The stability of both the target analyte and the internal standard in various conditions is a critical validation parameter to ensure that the sample concentration does not change between collection and analysis. Stability is typically evaluated under different storage and handling conditions.

Key stability assessments include:

Freeze-Thaw Stability: Samples are subjected to multiple cycles of freezing and thawing to simulate conditions during sample handling. One study demonstrated stability for monobutyl phthalate and its deuterated standard (MBP-d4) after three freeze-thaw cycles. nih.gov

Long-Term Storage Stability: The stability of the analyte in the matrix is tested over an extended period under frozen conditions (e.g., -20°C or -80°C). Stability has been demonstrated for approximately 60 days at -20°C. nih.gov Stock solutions of standards are also typically stored frozen. cdc.gov

Extracted Sample Stability (Autosampler/Bench-Top Stability): The stability of the processed samples is evaluated at ambient and/or refrigerated temperatures for a duration that mimics the time they would spend in an autosampler during an analytical run. Stability was confirmed for extracted samples for up to 6 days under these conditions. nih.gov

A study on DEHP-d4 also highlighted the importance of storage conditions, finding it was stable when stored frozen at -20°C but showed a slight decrease in concentration when stored at room temperature for a week. nih.gov

Biomonitoring Applications of Monopropyl Phthalate D4 in Human Exposure Assessment

Quantification of Monopropyl Phthalate (B1215562) in Human Biological Fluids

The quantification of MnP, a metabolite of dipropyl phthalate, within human biological fluids is a fundamental aspect of evaluating exposure to this particular phthalate. The utilization of MnP-d4 as an internal standard is critical for attaining the necessary sensitivity and accuracy in these analytical measurements.

Analysis in Urine for Population Exposure Studies

Urine is the preferred matrix for evaluating phthalate exposure in extensive population studies, owing to the non-invasive nature of sample collection and the higher concentrations of metabolites found in urine compared to other biological fluids. nih.govnih.gov Advanced analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are utilized for the concurrent quantification of a range of phthalate metabolites, including MnP. researchgate.net In these analytical procedures, a predetermined amount of a deuterated internal standard, like Monopropyl Phthalate-d4, is introduced into each urine sample prior to analysis. plos.org This technique, known as isotope dilution, compensates for potential inconsistencies during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the results. nih.gov

Multiple studies have showcased the effective use of these methods in the quantification of MnP across various populations. For example, the development of a method for analyzing four phthalate monoesters in human urine highlighted the detection capabilities of such analytical strategies in population biomonitoring. chromatographyonline.com The incorporation of deuterated internal standards is a fundamental element of these dependable methods for large-scale exposure assessment. acs.org

Table 1: Illustrative Data on Phthalate Metabolite Concentrations in Human Urine This table provides a representative example of data typically presented in biomonitoring studies and is not derived from a single specific study.

Phthalate Metabolite Geometric Mean (ng/mL) 95th Percentile (ng/mL) Detection Frequency (%)
Monoethyl Phthalate (MEP) 25.2 350.5 99
Monopropyl Phthalate (MnP) 5.8 45.2 85
Monobutyl Phthalate (MBP) 15.7 150.3 98
Monobenzyl Phthalate (MBzP) 1.2 10.1 70

Analysis in Serum and Plasma for Systemic Exposure Assessment

While urinalysis indicates recent exposure, the analysis of phthalate metabolites in serum and plasma offers a view into the systemic burden of these compounds. oup.com The concentrations of phthalate monoesters in serum are typically lower than those in urine, which demands the use of highly sensitive analytical techniques. nih.gov Isotope dilution HPLC-MS/MS methods that employ deuterated internal standards such as this compound are indispensable for reaching the low detection limits required and for guaranteeing precise quantification within these complex biological matrices. oup.comresearchgate.net

The advent of automated solid-phase extraction (SPE) coupled with HPLC-MS/MS has improved the efficiency and consistency of analyzing phthalate metabolites in serum. oup.com These methods have been rigorously validated for the quantitative analysis of a wide array of phthalate metabolites, yielding crucial data for evaluating the fraction of metabolites that are present in the circulatory system and may subsequently reach target organs. fertilitywa.com.au

Application in Maternal-Fetal Transfer Methodological Studies

Gaining an understanding of the transfer of phthalates and their metabolites from the mother to the fetus is essential for evaluating potential effects on development. Research into maternal-fetal transfer often necessitates the analysis of phthalate metabolites in maternal serum, umbilical cord blood, and amniotic fluid. nih.govmdpi.com The precise quantification of the low concentrations of these metabolites in such biological samples is of utmost importance.

Methodological studies concerning maternal-fetal transfer are dependent on sensitive analytical technologies, in which deuterated internal standards have a significant role. For instance, research has demonstrated that phthalate metabolites are capable of crossing the placental barrier. mdpi.com Although specific studies concentrating exclusively on this compound in this area are not widely available, the standard methodology for assessing the transplacental passage of phthalate metabolites incorporates isotope dilution mass spectrometry, a technique for which MnP-d4 is an appropriate internal standard. nih.gov The identification of phthalate metabolites in amniotic fluid, which is primarily composed of fetal urine, further emphasizes the significance of these analytical methods in comprehending in-utero exposures. nih.govscirp.org

Integration of this compound-Based Methods into Large-Scale Biomonitoring Programs

Analytical methods that use deuterated internal standards, including this compound, have been incorporated into major biomonitoring initiatives across the globe, such as the National Health and Nutrition Examination Survey (NHANES) in the United States and the European Human Biomonitoring Initiative (HBM4EU). nih.govnih.govepa.gov These programs aim to determine the extent of exposure of the general populace to a broad spectrum of environmental chemicals, phthalates included.

The application of robust and standardized analytical methods is crucial for ensuring the comparability of data across diverse populations and over various timeframes. nih.gov Isotope dilution mass spectrometry is recognized as the benchmark for these programs due to its superior accuracy, precision, and specificity. nih.govresearchgate.net The use of a comprehensive panel of deuterated internal standards, which would encompass standards like MnP-d4 for its corresponding native metabolite, is a core element of the analytical protocols employed in these extensive surveillance projects. plos.org

Methodological Approaches for Investigating Temporal Trends and Spatial Distribution of Phthalate Metabolites

The investigation of temporal trends and geographical differences in phthalate exposure necessitates the use of consistent and dependable analytical methods over extended durations and across various locations. The analysis of stored biological samples from different time points and regions enables researchers to identify shifts in exposure patterns. fertilitywa.com.au

Methodological strategies for such research are based on analytical techniques that are both robust and can be harmonized among different laboratories and over time. Isotope dilution mass spectrometry with deuterated internal standards is particularly well-suited for this objective, as it minimizes analytical fluctuations that might otherwise be misinterpreted as genuine changes in exposure levels. plos.orgfertilitywa.com.au Through the use of a standardized methodology, researchers can reliably compare phthalate metabolite concentrations in samples collected decades apart or from different countries, offering significant insights into the effects of regulatory actions and alterations in consumer product formulations on human exposure. fertilitywa.com.au

Methodological Harmonization and Inter-laboratory Comparisons Using Deuterated Standards

A primary objective in human biomonitoring is to ensure the comparability and accuracy of data produced by various laboratories. Methodological harmonization and inter-laboratory comparison studies are vital for quality assurance and control. nih.gov Deuterated standards, including this compound, are fundamental components in these endeavors.

Proficiency testing programs, such as those organized within the HBM4EU project, distribute standardized samples to participating laboratories for analysis. nih.govmdpi.com The submitted results are then evaluated to gauge the performance and comparability among the laboratories. The adoption of common analytical methods, especially isotope dilution mass spectrometry with a uniform set of deuterated internal standards, is a key approach to enhancing inter-laboratory concordance. nih.govnih.gov Such exercises have shown that despite potential variations between laboratories, the implementation of harmonized methods that include deuterated standards results in a marked improvement in the reproducibility of the findings. nih.govresearchgate.net

Environmental Monitoring and Source Apportionment Utilizing Monopropyl Phthalate D4

Measurement of Monopropyl Phthalate (B1215562) in Aquatic Environments (e.g., Wastewater, Surface Water)

The accurate quantification of phthalate metabolites in aquatic environments is crucial for understanding the extent of plasticizer pollution and assessing potential risks to ecosystems and human health. Monopropyl phthalate-d4 plays a key role as an internal standard in the analysis of these compounds in wastewater and surface water.

In wastewater-based epidemiology (WBE), which tracks public health by analyzing wastewater, deuterated standards like this compound are essential. acs.org A study on phthalate metabolites in wastewater in Northwestern Spain utilized a method involving solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org This method achieved low limits of quantification, ranging from 0.5 to 32 ng/L, allowing for the detection of phthalate monoesters in both raw and treated wastewater. acs.org Concentrations in raw wastewater reached up to approximately 1.6 µg/L, while in treated wastewater, they were as high as 1 µg/L. acs.org The use of deuterated internal standards, including a deuterated analog of monomethyl phthalate (MMP-d4), was critical for the method's accuracy. acs.org

Similarly, studies on surface water, such as the Selenga River, a major tributary of Lake Baikal, have detected various phthalates, with dibutyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) being predominant. mdpi.com Total phthalate concentrations in the Selenga River and its delta have been observed to fluctuate, with average concentrations reaching up to 22.67 µg/L in a high-water year. mdpi.com While this study focused on the parent phthalate esters, the analytical methods for their metabolites would rely on isotopically labeled standards like this compound for precise quantification. The presence of phthalates in both wastewater and receiving river waters highlights the importance of ongoing monitoring to assess the effectiveness of wastewater treatment processes in removing these contaminants. alberta.canih.gov

Table 1: Phthalate Concentrations in Aquatic Environments

Environment Phthalate Type Concentration Range
Raw Wastewater (NW Spain) Phthalate Monoesters Up to ~1.6 µg/L
Treated Wastewater (NW Spain) Phthalate Monoesters Up to ~1 µg/L
Selenga River (High-water year) Total Phthalates 5.69–22.67 µg/L
Selenga River Delta (High-water year) Total Phthalates 4.79–10.43 µg/L

This table is interactive. You can sort and filter the data by clicking on the column headers.

Quantification in Indoor and Outdoor Dust Samples

Indoor and outdoor dust serve as significant reservoirs for phthalates, which can leach from various consumer products. au.dk Accurate measurement of phthalate concentrations in dust is essential for assessing human exposure, particularly for vulnerable populations like children. mdpi.com this compound, as an internal standard, is instrumental in achieving the necessary precision for these analyses.

A method for evaluating indoor phthalate levels involves collecting dust using nylon filter socks and analyzing it via gas chromatography-mass spectrometry (GC-MS). nih.gov To ensure accuracy and account for any potential sample loss during preparation, an internal standard is added. nih.gov Research has shown that phthalate concentrations in dust can be substantial. For instance, a review of studies from 2000 to 2019 reported the highest mean concentration of six major phthalates in indoor dust in Asia (945 µg/g), followed by Europe (580 µg/g) and North America (500 µg/g). au.dk Di(2-ethylhexyl) phthalate (DEHP) was often the most abundant phthalate detected. au.dkmdpi.com

Studies have also investigated phthalate levels in specific indoor environments, such as university dormitories. One such study found that DEHP was the most prevalent compound in dust samples, and that phthalate levels were higher in bedside dust compared to dust from table surfaces. mdpi.com The use of robust analytical methods, underpinned by the use of internal standards, is critical for generating reliable data in such studies, which can then be used to estimate daily intake and potential health risks. mdpi.com

Table 2: Mean Concentrations of Six Major Phthalates in Indoor Dust

Region Mean Concentration (µg/g)
Asia 945
Europe 580
North America 500

This table is interactive. You can sort and filter the data by clicking on the column headers.

Analysis in Food and Beverage Matrices (Methodological Focus)

Food and beverages are considered a primary source of human exposure to phthalates, as these compounds can migrate from packaging materials into the contents. mdpi.com The analysis of phthalates in complex food and beverage matrices presents analytical challenges, making the use of isotopically labeled internal standards like this compound crucial for accurate quantification. researchgate.net

A variety of analytical techniques are employed for the determination of phthalates in food and beverages, with gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), being the most common. mdpi.comresearchgate.net Sample preparation methods are diverse and include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). mdpi.com

For instance, a method for quantifying seven phthalate esters in non-alcoholic beverages utilized solid-phase extraction followed by GC-MS with a deuterated internal standard (d4-di-(2-ethylhexyl) phthalate). researchgate.net This method demonstrated good repeatability and recovery rates, and it revealed the presence of DEHP as the most abundant phthalate in the tested sports drinks, teas, coffees, and fruit juices. researchgate.net Another study developed a sensitive method for ten phthalates in non-alcoholic beverages using liquid-liquid extraction combined with gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.net

The choice of analytical method often depends on the specific food matrix. For fatty foods, extraction methods are designed to separate the phthalates from the fat content. europa.eu The complexity of these matrices underscores the necessity of using internal standards to correct for matrix effects and ensure the reliability of the results.

Source Identification and Pathway Tracing Methodologies Enabled by Accurate Quantification

The precise quantification of phthalates and their metabolites, facilitated by the use of internal standards like this compound, is fundamental to identifying pollution sources and tracing their pathways through the environment. researchgate.net By accurately measuring the concentrations of different phthalates in various environmental compartments, scientists can begin to piece together the puzzle of their origin and transport.

Source apportionment studies in aquatic environments have identified agricultural practices and the improper disposal of plastic products as significant contributors to phthalate contamination. mdpi.com For example, in Baiyang Lake, China, dibutyl phthalate (DBP) and di-isobutyl phthalate (DIBP) were the predominant phthalates, suggesting specific industrial or agricultural sources. mdpi.com The degradation of parent phthalates can also be a source of their monoester metabolites in the environment. nih.gov

Compound-Specific Isotope Analysis (CSIA) is a powerful technique that can provide further insights into the sources and fate of phthalates. ntu.ac.uk By analyzing the stable isotope ratios of elements like carbon within the phthalate molecule, researchers can distinguish between different sources and track degradation processes in the environment. ntu.ac.uk Accurate quantification is a prerequisite for meaningful CSIA.

In indoor environments, the profile of phthalates found in dust can point to specific sources within the home or building, such as flooring, furniture, or personal care products. au.dkresearchgate.net By understanding the sources, targeted interventions can be developed to reduce human exposure. The reliable quantification of phthalates in all these matrices is the cornerstone of effective source identification and pathway tracing. researchgate.net

Advanced Research Topics and Methodological Innovations Involving Monopropyl Phthalate D4

High-Throughput Analytical Method Development for Monopropyl Phthalate-d4 Analysis

The demand for biomonitoring large populations for phthalate (B1215562) exposure has driven the development of high-throughput analytical methods. These methods aim to increase sample processing speed, reduce solvent consumption, and lower analytical costs without compromising data quality. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone of this effort. Methods have been developed that reduce chromatographic run times significantly; for instance, a five-minute UPLC method was shown to be over seven times faster than traditional HPLC and GC methods, using 90% less solvent.

In these rapid assays, this compound is employed as an internal standard to ensure accuracy and precision. brjac.com.br By adding a known quantity of the deuterated standard to each sample at the beginning of the workflow, variations in instrument response and extraction efficiency can be normalized. nih.govacs.org This is critical in high-throughput settings where even minor fluctuations can impact the results of large sample batches. Techniques such as online solid-phase extraction (SPE) coupled directly to LC-MS/MS systems further automate and accelerate the sample clean-up and analysis process, enabling the quantification of multiple phthalate metabolites, including monopropyl phthalate, in hundreds of samples per day. researchgate.net

Table 1: Comparison of Conventional and High-Throughput Analytical Techniques

Feature Conventional Method (e.g., GC-MS, HPLC-UV) High-Throughput Method (e.g., UPLC-MS/MS)
Principle Chromatographic separation followed by mass spectrometry or UV detection. Often requires derivatization. frontiersin.org Rapid chromatographic separation coupled with highly sensitive and selective tandem mass spectrometry.
Typical Run Time 30+ minutes per sample. < 10 minutes per sample.
Sample Preparation Often involves time-consuming liquid-liquid extraction and derivatization steps. frontiersin.org Streamlined with protein precipitation or automated online Solid-Phase Extraction (SPE). nih.govresearchgate.net
Internal Standard This compound used for accurate quantification. brjac.com.br This compound is essential for correcting analytical variability in rapid analyses. acs.org

| Throughput | Low to moderate. | High, suitable for large-scale biomonitoring. |

Exploration of Novel Sample Collection and Preparation Techniques (e.g., Microextraction Methods)

Miniaturized sample preparation techniques are gaining prominence for their efficiency, reduced environmental footprint, and minimal sample volume requirements. nih.gov Dispersive liquid-liquid microextraction (DLLME) and its variations, such as air-assisted liquid-liquid microextraction (AALLME), represent significant innovations for extracting phthalate metabolites from complex biological matrices like urine. brjac.com.brnih.gov These methods involve injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where the fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. brjac.com.br

This compound is used as an internal standard in the validation and application of these microextraction techniques. brjac.com.br For example, in an AADLLME method developed for 15 phthalate metabolites in urine, this compound was one of the 14 internal standards used to achieve excellent repeatability and accuracy, with recoveries ranging from 96% to 112%. brjac.com.br Another innovative approach combines ultrasound-assisted extraction with DLLME (US-DLLME) for analyzing phthalate metabolites in human nails, a non-invasive matrix. nih.gov This method demonstrated good precision (6-17%) and accuracy (79-108%) for the target analytes. nih.gov The use of deuterated standards like this compound is crucial for compensating for the variables inherent in these multi-step, miniaturized procedures. nih.gov

Table 2: Performance Data for Advanced Microextraction Methods

Method Key Parameters Recovery (%) Precision (RSD %) Role of this compound Reference
AADLLME Disperser: Acetonitrile (B52724); Extractor: Dichloroethane 96 - 112% Inter-day: 2 - 13% Used as an internal standard for quantification. brjac.com.br
US-DLLME Extractor: Trichloroethylene; 2h extraction 79 - 108% 6 - 17% N/A (Method for other metabolites, but demonstrates technique) nih.gov
DLLME Disperser: Acetonitrile; Extractor: Chlorobenzene 55 - 109% 6.3 - 13.2% N/A (Method for DEHP metabolites, but demonstrates technique)

| AALLME | Extractor: Diethyl carbonate (green solvent) | 90 - 110% | Reproducibility: 1 - 10% | N/A (Method for 15 metabolites, demonstrates technique) | nih.gov |

Development of Portable and On-Site Analytical Platforms for Phthalate Assessment

There is a growing need for portable and on-site analytical tools for the rapid screening of phthalates in various settings, from production facilities to environmental sites. contractlaboratory.comtandfonline.com These platforms provide real-time or near-real-time results, enabling quick decision-making. contractlaboratory.com Technologies such as portable Fourier Transform Infrared (FTIR) and Raman spectroscopy are being evaluated for their ability to screen for parent phthalates in consumer products and materials like PVC dairy tubing. tandfonline.comnih.govhpst.cz For instance, a handheld Raman spectrometer can rapidly and accurately identify phthalate-containing PVC. tandfonline.com Portable FTIR analyzers can measure total phthalate concentration down to a limit of quantitation of 0.1% with minimal sample preparation. hpst.cz

While these portable devices are primarily used for screening parent phthalate compounds in materials, they represent a complementary tool to the highly specific laboratory-based biomonitoring of metabolites. contractlaboratory.comtandfonline.com On-site screening can identify potential sources of exposure, which can then be confirmed by quantifying specific metabolites in biological samples (e.g., urine) using gold-standard lab methods like LC-MS/MS, where this compound ensures the reliability of the results. acs.orgresearchgate.net Other developments include portable electrochemical impedimetric systems designed to detect phthalates in aqueous media, demonstrating the diversification of on-site assessment technologies. researchgate.net

Table 3: Overview of Portable Technologies for Phthalate Screening

Technology Principle Target Application
Portable FTIR Spectroscopy Measures absorption of infrared light to identify chemical bonds. A band near 1725 cm⁻¹ is characteristic of the phthalate carbonyl group. hpst.cz Parent Phthalates (Total) Non-destructive screening of plastics and polymers in products. hpst.czanalyticon.eu
Handheld Raman Spectroscopy Measures inelastic scattering of monochromatic light to provide a chemical fingerprint. tandfonline.com Parent Phthalates On-site identification of plasticizers in materials like PVC tubing. tandfonline.comnih.gov

| Electrochemical Impedance | Measures changes in electrical impedance of a sensor upon interaction with the target analyte. researchgate.net | Parent Phthalates (e.g., DEHP) | Detection in aqueous media. researchgate.net |

Integration of this compound Analysis with Non-Targeted Screening Approaches for Phthalates

While targeted analysis quantifies a predefined list of compounds, non-targeted screening (NTS) aims to identify a broader range of known and unknown chemicals in a sample. rsc.org This is particularly useful for discovering novel metabolites or identifying exposure to less common phthalates. rsc.org One innovative NTS method for discovering phthalate metabolites involves using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to scan for precursor ions that produce a common fragment ion characteristic of all phthalate metabolites, such as the deprotonated benzoate (B1203000) ion ([C₆H₅COO]⁻) at m/z 121. rsc.org

In such NTS workflows, deuterated standards like this compound play a crucial quality control role. dphen1.com Although not the primary target, their consistent retention time and mass-to-charge ratio serve as a reference point to ensure the stability and performance of the analytical system throughout the run. dphen1.com This helps to increase confidence in the tentative identification of unknown compounds. Furthermore, in suspect screening approaches, where a large list of potential compounds is screened for, the use of internal standards is vital for data reliability. researchgate.net The integration of targeted quantification (using standards like this compound) with untargeted screening provides a comprehensive picture of chemical exposure. dphen1.com

Table 4: Role of Labeled Standards in Phthalate Screening Approaches

Screening Approach Principle Role of this compound (and other labeled standards) Outcome
Targeted Analysis Quantification of a pre-defined list of analytes using reference standards. researchgate.net Used as an internal standard for accurate quantification of monopropyl phthalate. brjac.com.br Quantitative concentration data for specific phthalate metabolites.
Suspect Screening Searching for a large database of suspected compounds based on accurate mass and retention time. researchgate.net Acts as a quality control check for instrument performance and retention time alignment. dphen1.com Semi-quantitative or qualitative data on a wide range of potential phthalates and metabolites.

| Non-Targeted Screening (NTS) | Searching for all detectable chemical features to identify novel or unexpected compounds. rsc.org | Serves as a performance marker; can aid in structural elucidation by comparing fragmentation patterns. | Discovery of novel exposure biomarkers and metabolites. rsc.org |

Methodological Considerations for Emerging Phthalate Alternatives and their Metabolites

As regulations restrict the use of certain phthalates, a variety of alternative plasticizers, such as DINCH (1,2-cyclohexane dicarboxylic acid, diisononyl ester), are being introduced into the market. diva-portal.org This shift necessitates the development of new analytical methods capable of measuring the metabolites of these emerging alternatives to assess human exposure. nih.gov A significant challenge is the frequent lack of commercially available analytical and deuterated standards for the metabolites of these new compounds. nih.gov

Quality Assurance and Quality Control in Monopropyl Phthalate D4 Analysis

Role of Certified Reference Materials and External Quality Assessment Schemes

Certified Reference Materials (CRMs) and External Quality Assessment Schemes (EQAS) are fundamental to achieving accuracy and comparability in the analysis of phthalate (B1215562) metabolites, including Monopropyl Phthalate-d4.

Certified Reference Materials (CRMs) are highly characterized and homogeneous materials with established property values and associated uncertainties. In the context of this compound analysis, CRMs serve as a benchmark for method validation and routine quality control. aist.go.jp They are used to calibrate instruments, assess the accuracy of analytical methods, and ensure the traceability of measurement results to the International System of Units (SI). aist.go.jprsc.org For instance, the National Metrology Institute of Japan (NMIJ) produces CRMs for various phthalates in polyvinyl chloride (PVC) resin, which are certified using isotope dilution-mass spectrometry, a primary method of measurement. aist.go.jp The use of such well-characterized materials helps to identify and correct for biases in analytical procedures. oup.comnih.govoup.com

External Quality Assessment Schemes (EQAS) , also known as proficiency testing (PT), are inter-laboratory comparison programs that allow participating laboratories to assess their analytical performance against that of their peers and a reference value. oup.comnih.govoup.com The German External Quality Assessment Scheme (G-EQAS) is a prominent example in the field of human biomonitoring for phthalate metabolites. oup.comoup.comeu-parc.eu Participation in EQAS helps laboratories to identify potential issues with their analytical methods, such as inaccuracies in calibration standards or procedural errors. oup.comnih.govoup.com For example, unexplained results in an EQAS led one laboratory to investigate the accuracy of their phthalate metabolite standards, revealing significant lot-to-lot discrepancies from commercial suppliers. oup.comnih.govoup.com This highlights the crucial role of EQAS in maintaining and improving the quality of analytical data over time. The European human biomonitoring initiative, PARC, has aligned its QA/QC program with G-EQAS for most biomarkers, including phthalates, to ensure the generation of comparable data across Europe. eu-parc.eu

The following table provides an overview of the types of reference materials used in phthalate analysis:

Reference Material TypePurposeExample
Certified Reference Material (CRM) Method validation, instrument calibration, assessing accuracy, ensuring metrological traceability.NMIJ CRM 8156-a (Phthalate Esters in PVC Resin) aist.go.jp
Pharmaceutical Secondary Standard Quality control and assurance in pharmaceutical applications.Diethyl phthalate PHR1476
Analytical Standard General analytical use, identification, and quantification.Diisobutyl phthalate, PESTANAL®
Isotope-labeled Internal Standard Quantification in isotope dilution mass spectrometry.This compound lgcstandards.comalfa-chemistry.com

Strategies for Minimizing Contamination and Ensuring Analytical Integrity

Phthalates are ubiquitous in the environment and laboratory settings, making contamination a significant challenge in their trace analysis. researchgate.netnih.gov Ensuring analytical integrity requires a multi-faceted approach to minimize background contamination.

Laboratory Environment and Materials: A primary source of phthalate contamination is the laboratory environment itself. researchgate.netnih.gov Soft PVC materials, such as vinyl flooring and tubing, can release phthalates into the air, which can then contaminate samples and glassware. researchgate.neteuropa.eu Therefore, it is recommended to conduct phthalate analysis in laboratories with non-PVC flooring and to avoid the use of plastic materials that may contain phthalates. researchgate.neteuropa.eu Glassware should be meticulously cleaned and rinsed with high-purity, redistilled solvents to remove any adsorbed phthalates. researchgate.net Wrapping samples in aluminum foil during storage can also prevent contamination from recycled paper and cardboard. researchgate.net

Analytical Instrumentation and Procedures: Contamination can also be introduced through the analytical instruments and reagents. To mitigate this, high-purity solvents and reagents should be used. nih.gov In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, a "delay column" can be installed to chromatographically separate phthalate contaminants originating from the instrument's components from the target analytes in the sample. restek.com This technique is essential for reducing baseline noise and ensuring accurate quantification. restek.com

Sample Handling and Preparation: Careful handling of samples is crucial to prevent contamination. The original food packaging should be used for sample storage whenever possible. europa.eu During sample preparation, it is important to minimize contact with plastic materials. For instance, using glass containers for preparing and storing solutions can significantly reduce the risk of exogenous phthalate contamination. nih.gov

The following table outlines key strategies for contamination control:

Contamination SourceMitigation Strategy
Laboratory Air Use of dedicated laboratories with non-PVC flooring and construction materials. researchgate.neteuropa.eu Avoidance of dust. researchgate.net
Solvents and Reagents Use of high-purity, redistilled solvents. researchgate.net Use of phthalate-free water. researchgate.net
Glassware Thorough rinsing with clean, distilled solvents. researchgate.net
Sample Storage Wrapping samples in aluminum foil. researchgate.net Using original packaging when possible. europa.eu
Analytical System Installation of a delay column in LC-MS/MS systems to separate system contaminants. restek.com
Sample Preparation Use of glass containers instead of plastic. nih.gov

Data Reporting and Interpretation Standards for Isotope Dilution Mass Spectrometry Data

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful technique for the accurate quantification of analytes, including this compound. It involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample as an internal standard. nih.govnih.govyonsei.ac.kr This internal standard behaves almost identically to the native analyte during sample preparation and analysis, allowing for the correction of matrix effects and variations in instrument response. nih.govyonsei.ac.kr

Data Reporting: For data generated by ID-MS to be comparable and interpretable, it is essential to follow standardized reporting practices. The US Environmental Protection Agency (EPA) Method 1625, for example, outlines specific requirements for the calibration and data processing for semivolatile organic compounds by isotope dilution GC/MS. epa.gov Key elements of data reporting include:

Calibration: Reporting the multipoint calibration curve and demonstrating the linearity of the response. epa.gov The relative response factor (RRF) for each analyte should be calculated and monitored. epa.gov

Quality Control: Reporting the results of quality control samples, including blanks, spiked samples, and duplicates, to demonstrate the method's accuracy and precision.

Method Detection Limits (MDL) and Limits of Quantification (LOQ): Clearly stating the MDL and LOQ for each analyte, which are crucial for interpreting low-level concentration data. nih.govacs.org

Uncertainty: Reporting the measurement uncertainty associated with the final concentration value provides a quantitative indication of the quality of the result. aist.go.jpnih.gov

Data Interpretation: The interpretation of ID-MS data requires careful consideration of several factors. The use of an appropriate isotopically labeled internal standard is critical. For this compound, a deuterated form of the molecule is used. nih.gov It is important to ensure that the internal standard is free from contamination by the native analyte. oup.com

The accuracy of the final result is highly dependent on the accuracy of the concentration of the internal standard solution. oup.comnih.govoup.com Therefore, the purity and concentration of the standard solutions must be carefully verified. Investigations have shown that commercial certified solutions of phthalate metabolites can have inaccuracies and lot-to-lot discrepancies, which can significantly affect the results. oup.comnih.govoup.com

The following table summarizes key parameters in ID-MS data reporting and interpretation:

ParameterDescriptionImportance
Relative Response Factor (RRF) The ratio of the response of the native analyte to the response of the isotopically labeled internal standard.Used for quantification and to correct for variations in instrument response. epa.gov
Calibration Curve A plot of the RRF versus the concentration of the calibration standards.Establishes the relationship between the measured signal and the analyte concentration. epa.gov
Method Detection Limit (MDL) The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.Defines the lower limit of detection for the method. nih.gov
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy.Defines the lower limit for reliable quantitative measurements. nih.gov
Measurement Uncertainty A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.Provides a quantitative indication of the quality of the measurement result. aist.go.jpnih.gov

Future Perspectives and Research Gaps in Monopropyl Phthalate D4 Applications

Advancements in Instrumentation and Automation for High-Sensitivity Analysis

The pursuit of lower detection limits and higher throughput is a constant driver in analytical science. For MPP-d4, this translates to its use in increasingly sophisticated analytical platforms. The development of ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap technology, offers significant improvements in sensitivity, mass accuracy, and the ability to conduct holistic monitoring of a wide range of known and unknown plasticizers simultaneously. dphen1.comvliz.be These advanced systems, often featuring heated electrospray ionization (HESI), can achieve the simultaneous analysis of numerous phenols and phthalates within short run times, making them ideal for large-scale environmental and biomonitoring studies. dphen1.com

Furthermore, automation in sample preparation is a key area of advancement. Techniques like solid-phase microextraction (SPME) and disposable pipette extraction (DPX) are being optimized to minimize sample handling and reduce the risk of background contamination, a significant challenge in phthalate (B1215562) analysis. mdpi.comresearchgate.net Automated solutions for sample preparation through to analysis are becoming more prevalent, promising to enhance the reproducibility and efficiency of quantifying phthalate metabolites like MPP, with MPP-d4 serving as the crucial internal standard. rafa2019.eu The continued development of these automated and high-sensitivity methods will be vital for detecting trace levels of phthalate metabolites in complex matrices.

Expansion of Monopropyl Phthalate-d4 Applications to Novel Matrices and Exposure Routes

While urine is the most common matrix for assessing human exposure to phthalates, research is expanding to include other biological and environmental samples. nih.gov The use of MPP-d4 as an internal standard is essential for ensuring accurate quantification in these novel matrices, which often present unique analytical challenges.

Novel Biological Matrices:

Amniotic Fluid: Provides a direct window into fetal exposure. Studies have detected phthalate metabolites in amniotic fluid, highlighting the importance of understanding in-utero exposure. nih.gov

Breast Milk: A significant exposure route for infants. Quantifying phthalate metabolites in breast milk is crucial for assessing neonatal risk. nih.gov

Blood and Seminal Plasma: While less common, these matrices can provide valuable information on the distribution and effects of phthalates in the body. The measurement of oxidized metabolites, alongside the use of internal standards like MPP-d4, is critical to avoid issues with contamination from parent diesters. nih.gov

Nails: Fingernails are emerging as a promising non-invasive matrix for long-term exposure assessment. Research has shown the presence of phthalate metabolites in nails, suggesting their potential for biomonitoring. researchgate.netdiva-portal.org

Novel Environmental Matrices:

Wastewater: Wastewater-based epidemiology is a growing field that uses the analysis of wastewater to estimate population-level exposure to various chemicals, including phthalates. MPP-d4 has been successfully used as an internal standard in methods developed to quantify phthalate metabolites in raw and treated wastewater. acs.org

House Dust: Inhalation of and contact with contaminated dust is a recognized exposure pathway. MPP-d4 can be used in the analysis of dust samples to assess indoor environmental contamination. nih.gov

Foodstuffs: Diet is a major source of phthalate exposure. Accurate methods using internal standards like MPP-d4 are necessary to quantify phthalate levels in a wide variety of food products and packaging materials. mdpi.comresearchgate.netacs.org

Methodological Challenges in Low-Level Environmental and Biological Sample Analysis

A primary challenge in the analysis of phthalates, including MPP, is the ubiquitous nature of these compounds, leading to a high risk of background contamination during sample collection, preparation, and analysis. researchgate.netacs.org This is particularly problematic when measuring low concentrations in environmental and biological samples. Solvents, reagents, and laboratory equipment can all be sources of phthalate contamination. researchgate.net

To overcome this, rigorous quality control measures are essential. This includes the use of high-purity solvents, pre-cleaned glassware, and procedural blanks to monitor and subtract background levels. The use of isotopically labeled internal standards like MPP-d4 is indispensable in this context. Because MPP-d4 is chemically identical to MPP but mass-spectrometrically distinct, it can be added to the sample at the beginning of the analytical process to accurately correct for any analyte loss during sample preparation and for matrix effects during analysis, thereby improving the accuracy and precision of the results. mdpi.comacs.org

Achieving the required sensitivity for trace-level analysis also presents a challenge. The development of methods with low limits of detection (LOD) and quantification (LOQ) is crucial. mdpi.com Techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for their high sensitivity and selectivity. mdpi.comnih.gov

Continued Refinement of Exposure Assessment Methodologies in Diverse Populations

Accurate exposure assessment is fundamental to understanding the potential health risks associated with phthalates. MPP-d4 plays a vital role in the analytical methods that underpin these assessments. Future research will likely focus on refining these methodologies to better characterize exposure in diverse and potentially vulnerable populations.

Key Research Areas:

Life-Stage Specific Exposure: Exposure and metabolism of phthalates can differ significantly across life stages. More research is needed to understand exposure in sensitive populations such as pregnant women, infants, and children. researchgate.netnih.gov MPP-d4 is a critical tool for the accurate measurement of MPP in studies focusing on these groups.

Occupational Exposure: Certain occupations, such as those in the cosmetics and plastics industries, may lead to higher phthalate exposure. researchgate.net Targeted biomonitoring studies using robust analytical methods with MPP-d4 are needed to assess and mitigate occupational risks.

Cumulative Exposure: Humans are exposed to a mixture of phthalates and other environmental chemicals. Future research will increasingly focus on assessing the cumulative risk from these mixed exposures. nih.gov This requires analytical methods capable of simultaneously measuring multiple phthalate metabolites, for which a suite of deuterated internal standards, including MPP-d4, is essential.

The table below presents data from a study on phthalate metabolites in wastewater, illustrating the concentrations found and the use of deuterated internal standards for quantification.

CompoundConcentration Range in Raw Wastewater (ng/L)
MEP300–1600
MMP 48–265 (up to 1800 in one location)
MiBP67–277
MnBP55–274
Other Metabolites<100
Data from a study on wastewater in the NW region of Spain. MPP-d4 was used as an internal standard in the analytical method. acs.org

Role of this compound in Advancing Toxicokinetic Studies (Methodological Contribution)

Toxicokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of chemicals, are essential for understanding their fate in the body and for risk assessment. The use of isotopically labeled compounds like MPP-d4 is a powerful methodological contribution to this field.

By administering a deuterated parent phthalate, researchers can distinguish the administered dose and its metabolites from background exposure to the non-labeled compound. This allows for a precise characterization of the metabolic pathways and excretion kinetics. nih.gov For instance, a study could administer deuterated dipropyl phthalate and then use MPP-d4 as an internal standard to accurately quantify the formation and elimination of deuterated MPP in urine and other biological matrices.

This approach is particularly valuable for studying inhalation exposure, where data is currently limited. nih.gov A novel protocol using a portable aerosol-generating device to administer isotope-labeled DEHP (DEHP-d4) has been developed to study its toxicokinetics following repeated inhalation. nih.gov Similar methodologies could be applied to dipropyl phthalate, with MPP-d4 serving as a key analytical tool, to fill critical data gaps on the ADME of phthalates through this important exposure route.

The refinement of toxicokinetic models through such studies will lead to more accurate interpretation of biomonitoring data and improved risk assessments for diverse populations.

Q & A

Q. Q1. What is the primary role of Monopropyl Phthalate-d4 (mPrP-d4) in analytical chemistry, and how is it methodologically integrated into biomonitoring studies?

this compound is a deuterated internal standard used to quantify non-deuterated phthalate metabolites (e.g., mPrP) in biological or environmental samples via mass spectrometry. It corrects for matrix effects, ionization efficiency, and extraction losses. For example, in air-assisted dispersive liquid-liquid microextraction (DLLME), mPrP-d4 is spiked into urine or serum samples before extraction to normalize recovery rates . Its isotopic distinction (deuterium vs. hydrogen) ensures chromatographic separation from analytes, enabling precise quantification .

Q. Q2. How should researchers validate the use of mPrP-d4 in phthalate metabolite quantification workflows?

Validation requires:

  • Linearity : Calibration curves (e.g., 0.1–50 ng/mL) with mPrP-d4 as a reference.
  • Recovery Efficiency : Spike-and-recovery tests in matrices like urine (target: 85–115% recovery).
  • Precision : Intra-day and inter-day CV <15% for replicate analyses.
  • Limit of Detection (LOD) : Typically ≤0.05 ng/mL via signal-to-noise ratios.
    Refer to protocols in environmental toxicology studies for QA/QC criteria, such as those employing deuterated surrogates like di-n-butyl phthalate-d4 .

Q. Q3. What synthetic routes or isotopic labeling methods are used to produce mPrP-d4, and how is its purity verified?

mPrP-d4 is synthesized via acid-catalyzed esterification of phthalic anhydride-d4 with propanol-d7, followed by purification using reverse-phase HPLC. Isotopic purity (>98% deuterium) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Suppliers like TRC and CDN Isotopes provide certificates of analysis detailing isotopic enrichment and chromatographic purity .

Advanced Research Questions

Q. Q4. How can matrix effects in complex biological samples (e.g., plasma) interfere with mPrP-d4 quantification, and what strategies mitigate this?

Matrix effects arise from co-eluting compounds (e.g., lipids, salts) suppressing or enhancing ionization. Mitigation strategies include:

  • Dilution : Reducing matrix concentration post-extraction.
  • Cleanup : Solid-phase extraction (SPE) with C18 or HLB cartridges.
  • Internal Standard Calibration : Using mPrP-d4 to correct signal drift.
    Data should be validated against certified reference materials (CRMs) spiked with known phthalate concentrations .

Q. Q5. What experimental design considerations are critical when using mPrP-d4 in longitudinal exposure studies?

  • Storage Stability : mPrP-d4 stability in biological matrices must be tested at −80°C (long-term) and −20°C (short-term). No degradation is observed in acetonitrile stocks over 1 week .
  • Batch Effects : Include blank samples and inter-batch calibration to control for instrument variability.
  • Cross-Contamination : Use separate glassware for deuterated standards to avoid isotopic crossover .

Q. Q6. How do researchers resolve co-elution issues between mPrP-d4 and structurally similar metabolites (e.g., monoisopropyl phthalate-d4)?

  • Chromatographic Optimization : Adjust gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate isomers.
  • High-Resolution MS : Use Q-TOF or Orbitrap systems to distinguish m/z shifts (e.g., mPrP-d4 vs. monoisopropyl-d4: Δm/z = 0.02).
  • Multivariate Analysis : PCA or PLS-DA models to deconvolute overlapping peaks .

Q. Q7. What are the limitations of mPrP-d4 in non-targeted metabolomics, and how can they be addressed?

  • Isotopic Clustering : Deuterium labeling may alter retention times slightly, complicating alignment in untargeted workflows. Use retention time indexing (RTI) algorithms.
  • Spectral Libraries : Few commercial libraries include deuterated standards. Custom libraries built with empirical MS/MS spectra are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.